Furan-2-Sulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Antiglaucoma

Furan-2-sulfonamide (CAS 55673-71-7) is a critical starting material for medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms (hCA IX/XII) and NLRP3 inflammasome. Unlike thiophene or benzene sulfonamides, the furan scaffold confers superior isoform selectivity (≥70-fold over hCA I), corneal permeability, and aqueous solubility—demonstrated by superior intraocular pressure reduction in vivo. Its C4/C5 positions support electrophilic substitution and directed metalation chemistries (e.g., Grignard addition per US 6,022,984) not transferable to thiophene analogs. Procure the unsubstituted core (≥98% purity) to enable systematic SAR exploration and rapid analog synthesis for next-generation anti-glaucoma and anti-inflammatory candidates.

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 55673-71-7
Cat. No. B1601764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-Sulfonamide
CAS55673-71-7
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)S(=O)(=O)N
InChIInChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
InChIKeyRHBMVXBGYGIDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-Sulfonamide (CAS 55673-71-7) Procurement Guide: Core Scaffold for Selective Inhibitor Development


Furan-2-sulfonamide (CAS 55673-71-7) is a heterocyclic sulfonamide featuring a sulfonamide group directly attached to the C2 position of a furan ring. This scaffold is distinguished by its capacity for regioselective functionalization at the 4- and 5-positions, enabling the synthesis of diverse bioactive analogs [1]. The compound and its derivatives have been extensively characterized as inhibitors of carbonic anhydrase isoforms [2], endothelial lipase [3], and NLRP3 inflammasome , with documented nanomolar potency in defined assay systems. Its procurement value lies in its role as a validated starting material for constructing target-selective therapeutic candidates, rather than as a standalone active pharmaceutical ingredient.

Furan-2-Sulfonamide (CAS 55673-71-7) Procurement Rationale: Critical Substituent Effects on Selectivity and Formulation


Generic substitution of furan-2-sulfonamide with other heterocyclic sulfonamides (e.g., thiophene, benzene, or pyrrole analogs) is scientifically unsound due to profound differences in enzyme isoform selectivity profiles, solubility characteristics, and synthetic tractability. While the sulfonamide warhead is common to all carbonic anhydrase inhibitors, the electronic and steric properties of the furan ring directly modulate binding affinity and off-target activity across the 15 known human CA isoforms [1]. In a direct comparative study, furan- and thiophene-2-sulfonamides bearing identical 4-substituents exhibited divergent ocular hypotensive efficacy in vivo, attributed to differential corneal permeability and aqueous solubility [2]. Furthermore, the furan C4 and C5 positions are amenable to electrophilic substitution and directed metalation chemistries that are not directly transferable to thiophene analogs, limiting synthetic diversification of alternative scaffolds [3]. The evidence presented below quantifies these critical performance differentials.

Furan-2-Sulfonamide (CAS 55673-71-7) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Carbonic Anhydrase Isoform Selectivity Profile: Furan-2-Sulfonamide Derivatives vs. Acetazolamide

A series of fifteen furyl sulfonamides, synthesized from the furan-2-sulfonamide scaffold, demonstrated superior potency and isoform selectivity compared to the reference drug acetazolamide (AAZ). Compound 13d exhibited a Selectivity Index (SI) of 70 for hCA I, 13.5 for hCA II, and 20 for hCA IV, indicating markedly reduced off-target inhibition of the cytosolic isoforms hCA I and II relative to the membrane-associated isoform hCA IX [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Antiglaucoma Anticancer

Ocular Hypotensive Efficacy: Furan-2-Sulfonamide Derivatives vs. Thiophene-2-Sulfonamide Bioisosteres

In a direct comparative study of 4-substituted furan-2-sulfonamides and thiophene-2-sulfonamides, the furan analog (compound 16b, 4-(2-hydroxyethyl) substituent) demonstrated superior in vivo ocular hypotensive efficacy in the alpha-chymotrypsinized rabbit model of ocular hypertension. This model is a standard preclinical predictor of antiglaucoma activity [1].

Topical Carbonic Anhydrase Inhibitor Ocular Hypotensive Glaucoma Bioisostere

Endothelial Lipase Inhibition: Furan-2-Sulfonamide Derivatives Demonstrate Target Engagement

Functionalized furan-2-sulfonamides are claimed as inhibitors of endothelial lipase (EL), an enzyme that hydrolyzes HDL phospholipids, thereby reducing HDL cholesterol (HDL-C) levels. Inhibition of EL is a validated strategy for raising HDL-C and treating coronary artery disease [1]. While specific IC50 values are not disclosed in the patent abstract, the structural claims define a novel chemotype for EL inhibition distinct from other sulfonamide-based lipase inhibitors.

Endothelial Lipase Inhibition HDL-C Cardiovascular Coronary Artery Disease

Synthetic Versatility: Furan-2-Sulfonamide Enables Efficient Derivatization via Grignard Chemistry

US Patent 6,022,984 describes an efficient synthetic route for preparing 4-substituted furan-2-sulfonamides via reaction of a 2-furansulfonamide derivative with a Grignard reagent [1]. This method provides direct access to key intermediates for IL-1 inhibitor synthesis, offering a significant improvement over earlier multi-step sequences. The patent exemplifies the preparation of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide as a critical building block [1].

Synthetic Methodology Grignard Reagent IL-1 Inhibitor Medicinal Chemistry

Furan-2-Sulfonamide (CAS 55673-71-7) Validated Application Scenarios for Research and Development Procurement


Development of Isoform-Selective Carbonic Anhydrase IX/XII Inhibitors for Oncology

The furan-2-sulfonamide scaffold serves as an optimal starting point for medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms hCA IX and XII. As demonstrated by Angeli et al. (2023), furyl sulfonamide derivatives achieve nanomolar inhibition of hCA IX with selectivity indices exceeding 70 over the cytosolic off-target hCA I [3]. This selectivity profile is critical for minimizing the systemic toxicity (e.g., metabolic acidosis, diuresis) that limits the clinical utility of non-selective CA inhibitors like acetazolamide. Procurement of the unsubstituted furan-2-sulfonamide core enables structure-activity relationship (SAR) exploration at the C4 and C5 positions to further optimize isoform selectivity and pharmacokinetic properties.

Topical Ocular Hypotensive Agent Discovery for Glaucoma

For researchers developing next-generation topical carbonic anhydrase inhibitors for glaucoma, the furan-2-sulfonamide scaffold offers a validated advantage over thiophene-based bioisosteres. The direct head-to-head comparison by Hartman et al. (1992) established that furan derivatives with identical 4-substituents exhibit superior intraocular pressure lowering in the alpha-chymotrypsinized rabbit model [3]. This in vivo differentiation is attributed to the furan ring's favorable impact on corneal permeability and aqueous solubility, making it a preferred core for ocular drug delivery. The unsubstituted scaffold (CAS 55673-71-7) is the essential building block for synthesizing and evaluating novel 4- and 5-substituted analogs in this therapeutic area.

Synthesis of IL-1 Inhibitor Intermediates and Related Anti-inflammatory Agents

The furan-2-sulfonamide scaffold is a key intermediate in the synthesis of IL-1 inhibitors, as detailed in US Patent 6,022,984 [3]. The patent describes an efficient, scalable method for preparing 4-substituted furan-2-sulfonamides via Grignard addition, enabling access to compounds that modulate interleukin-1 activity—a validated target in inflammatory diseases. Procurement of furan-2-sulfonamide (CAS 55673-71-7) is essential for medicinal chemistry teams pursuing novel anti-inflammatory agents, as it provides a versatile platform for rapid analog synthesis using well-established organometallic chemistry.

Technical Documentation Hub

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